Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 618069-72-0
VCID: VC16168862
InChI: InChI=1S/C26H18ClNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3
SMILES:
Molecular Formula: C26H18ClNO3
Molecular Weight: 427.9 g/mol

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

CAS No.: 618069-72-0

Cat. No.: VC16168862

Molecular Formula: C26H18ClNO3

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate - 618069-72-0

Specification

CAS No. 618069-72-0
Molecular Formula C26H18ClNO3
Molecular Weight 427.9 g/mol
IUPAC Name ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate
Standard InChI InChI=1S/C26H18ClNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3
Standard InChI Key ALZWEPHACKJGRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzo[f]pyrrolo[1,2-a]quinoline core, a polycyclic system comprising a quinoline ring fused to a pyrrole moiety and an additional benzene ring. The 4-chlorobenzoyl group is attached at position 3, while an ethyl ester occupies position 1 (Figure 1). The IUPAC name, ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate, reflects this arrangement.

Table 1: Key Molecular Properties

PropertyValue
CAS No.618069-72-0
Molecular FormulaC26H18ClNO3\text{C}_{26}\text{H}_{18}\text{ClNO}_{3}
Molecular Weight427.9 g/mol
IUPAC NameEthyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate
Canonical SMILESCCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structure:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between δ 8.51–7.54 ppm, with distinct singlets for the methyl (δ 2.79 ppm) and ethyl groups (δ 1.41–1.37 ppm).

  • IR: Peaks at 2212 cm1^{-1} (C≡N stretch), 1701 cm1^{-1} (ester C=O), and 1626 cm1^{-1} (benzoyl C=O) confirm functional groups .

Synthesis and Manufacturing

Conventional Multi-Step Synthesis

The synthesis involves two primary stages:

  • Formation of the Pyrroloquinoline Framework: Cyclization of 4-methylquinoline with alkynes (e.g., ethyl propiolate) under basic conditions generates the core structure.

  • Acylation: Reaction with 4-chlorobenzoyl chloride introduces the chlorobenzoyl substituent.

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)
Traditional Acylation4-Chlorobenzoyl chloride, Base, Solvent81
Microwave-AssistedTEA, Acetonitrile, 100°C81

Eco-Friendly Approaches

Recent advancements emphasize green chemistry principles. Microwave-assisted synthesis using triethylamine (TEA) in minimal acetonitrile reduces reaction times to 6 minutes at 100°C, achieving comparable yields (81%) while minimizing solvent waste .

Analytical and Computational Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction of analog 6c (methyl ester derivative) confirmed planar geometry and intermolecular π-π stacking, which may enhance DNA-binding capabilities .

Computational Modeling

Density Functional Theory (DFT) calculations predict high electron density at the chlorobenzoyl group, correlating with electrophilic reactivity in biological systems .

Applications and Future Directions

Therapeutic Development

  • Oncology: Optimize derivatives for selective cytotoxicity via structural modifications (e.g., substituting the ethyl ester with bulkier groups).

  • Inflammation: Evaluate in vivo efficacy in murine models of chronic inflammation.

Synthetic Innovations

  • Scale-up eco-friendly protocols using continuous-flow reactors.

  • Explore biocatalytic methods for enantioselective synthesis.

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